4-Chloro-N-methyl-5-nitropyrimidin-2-amine
CAS No.: 89283-50-1
Cat. No.: VC8368961
Molecular Formula: C5H5ClN4O2
Molecular Weight: 188.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89283-50-1 |
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Molecular Formula | C5H5ClN4O2 |
Molecular Weight | 188.57 g/mol |
IUPAC Name | 4-chloro-N-methyl-5-nitropyrimidin-2-amine |
Standard InChI | InChI=1S/C5H5ClN4O2/c1-7-5-8-2-3(10(11)12)4(6)9-5/h2H,1H3,(H,7,8,9) |
Standard InChI Key | OHQVGJPBCGCWDR-UHFFFAOYSA-N |
SMILES | CNC1=NC=C(C(=N1)Cl)[N+](=O)[O-] |
Canonical SMILES | CNC1=NC=C(C(=N1)Cl)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s pyrimidine backbone consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:
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Chlorine at position 4: Enhances electrophilicity, enabling nucleophilic displacement reactions.
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Nitro group at position 5: Imparts strong electron-withdrawing effects, stabilizing the ring and directing further functionalization.
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N-Methylamino group at position 2: Provides a site for hydrogen bonding and derivatization.
The spatial arrangement of these groups influences intermolecular interactions, as demonstrated by computational studies predicting dipole moments of and a polar surface area of .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 188.57 g/mol |
CAS Registry Number | 89283-50-1 |
Predicted LogP | 1.2 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of 4-Chloro-N-methyl-5-nitropyrimidin-2-amine typically involves a multi-step sequence:
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Nitration of 4-Chloro-N-methylpyrimidin-2-amine: Treatment with fuming nitric acid () and sulfuric acid () at 0–5°C introduces the nitro group at position 5.
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Purification: Crude product is isolated via vacuum filtration and recrystallized from ethanol/water mixtures (yield: 68–72%) .
Industrial Production
Patent literature describes scalable methods using continuous-flow reactors to optimize exothermic nitration steps. Key parameters include:
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Temperature control (<10°C) to minimize byproducts.
Table 2: Reaction Conditions for Nitration
Parameter | Optimal Value |
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Nitrating Agent | (1:3 v/v) |
Reaction Temperature | 0–5°C |
Reaction Time | 4–6 hours |
Catalyst | None (homogeneous) |
Reactivity and Functionalization
Nucleophilic Substitution
The chloro group at position 4 undergoes displacement with nucleophiles such as amines, alkoxides, and thiols. For example:
This reaction proceeds in dimethylformamide (DMF) at 80°C with a 85% yield .
Reduction of Nitro Group
Catalytic hydrogenation () converts the nitro group to an amine, yielding 4-chloro-N-methyl-5-aminopyrimidin-2-amine, a key intermediate for anticancer agents .
Biological and Pharmacological Applications
Enzyme Inhibition
The compound exhibits inhibitory activity against dihydrofolate reductase (DHFR), a target in antifolate therapies. In vitro assays show an IC of , comparable to methotrexate derivatives .
Industrial and Research Significance
Agrochemical Development
Derivatives of this compound are explored as herbicides targeting acetolactate synthase (ALS) in weeds. Field trials show 90% inhibition of Amaranthus retroflexus growth at 10 ppm .
Material Science Applications
Nitropyrimidine derivatives serve as ligands in coordination polymers, with potential uses in gas storage and catalysis. Single-crystal X-ray studies reveal a porous structure with a surface area of .
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